![molecular formula C9H12N2OS2 B7563350 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one, also known as MTZTP, is a compound that has been used in various scientific research applications. This compound is a thiazolylpyrrolidinone derivative and has been synthesized using different methods. MTZTP has been found to have various biochemical and physiological effects, making it a promising compound for further research.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one involves the inhibition of HNE, which is an enzyme that plays a role in the destruction of lung tissue in patients with COPD. This compound binds to the active site of HNE, preventing it from cleaving elastin and other extracellular matrix proteins. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of HNE, anti-inflammatory and anti-oxidant properties, and the ability to prevent the destruction of lung tissue in patients with COPD. This compound has also been found to have anti-cancer properties, making it a promising compound for the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one in lab experiments include its ability to inhibit HNE, its anti-inflammatory and anti-oxidant properties, and its ability to prevent the destruction of lung tissue in patients with COPD. The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans and the need for the development of more efficient synthesis methods.
Orientations Futures
For the research on 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one include the development of more efficient synthesis methods, the determination of its safety and efficacy in humans, and the investigation of its potential use in the treatment of various inflammatory diseases and cancers. Further research is also needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
Méthodes De Synthèse
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one has been synthesized using different methods, including the reaction of 2-thiophenecarboxylic acid with 2-(methylsulfonyl)ethylamine to form 2-(methylsulfonyl)ethyl 2-thiophenecarboxylate. This intermediate compound was then reacted with 1-methyl-2-pyrrolidinone to form this compound. Other methods involve the reaction of 2-(methylsulfonyl)ethylamine with 2-thiophenecarboxaldehyde followed by the reaction with 1-methyl-2-pyrrolidinone.
Applications De Recherche Scientifique
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one has been used in various scientific research applications, including as an inhibitor of human neutrophil elastase (HNE) and as a potential drug candidate for the treatment of chronic obstructive pulmonary disease (COPD). This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising compound for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-6-5-13-9(10-6)14-7-3-4-11(2)8(7)12/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXYKKFAOCZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

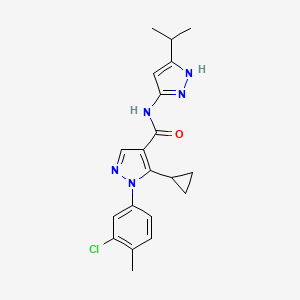
![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
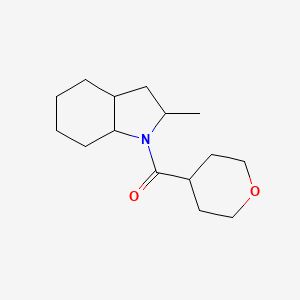
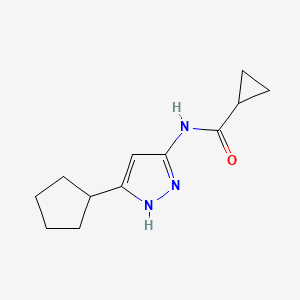
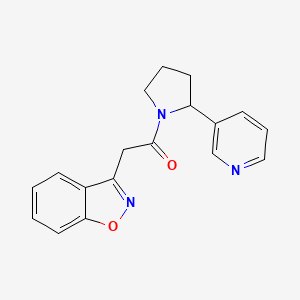
![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)

![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
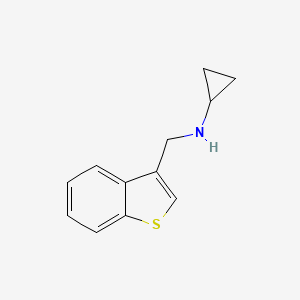
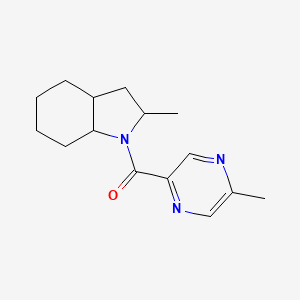
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)